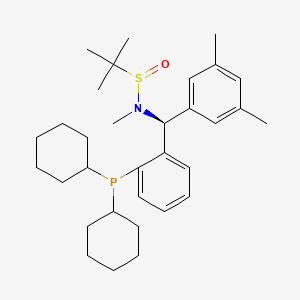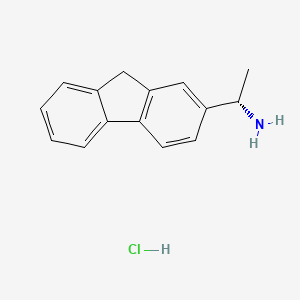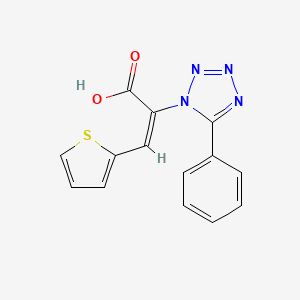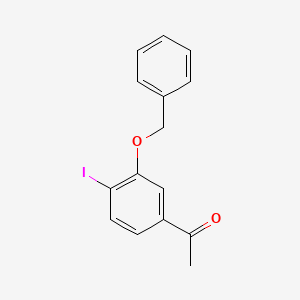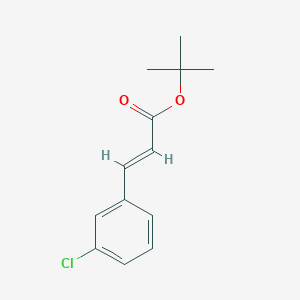
tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(3-chlorophenyl)prop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or alkoxide in alcohol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate: Similar structure but with the chlorine atom in the para position.
tert-butyl (2E)-3-(2-chlorophenyl)prop-2-enoate: Similar structure but with the chlorine atom in the ortho position.
tert-butyl (2E)-3-(3-bromophenyl)prop-2-enoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate is unique due to the specific positioning of the chlorine atom in the meta position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.
Eigenschaften
CAS-Nummer |
309757-75-3 |
|---|---|
Molekularformel |
C13H15ClO2 |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
tert-butyl (E)-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9H,1-3H3/b8-7+ |
InChI-Schlüssel |
VRLBGJQYPDMQPV-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


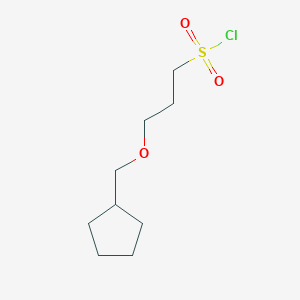

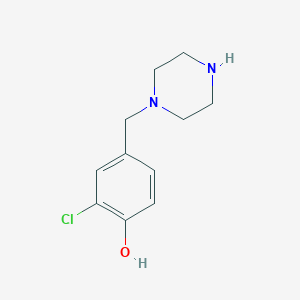
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
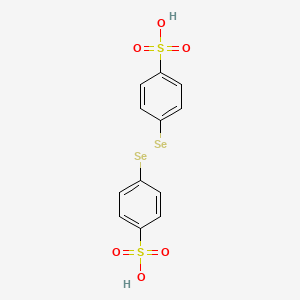
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
